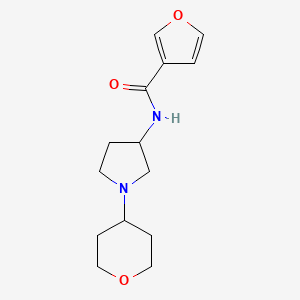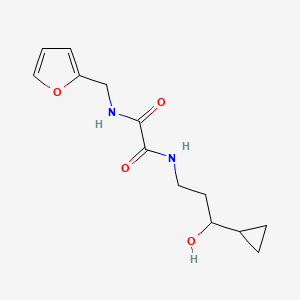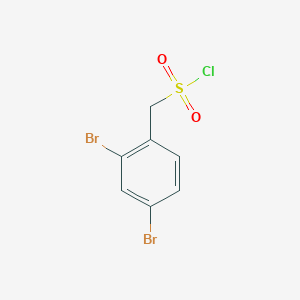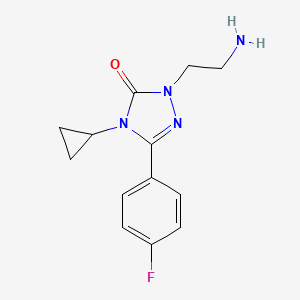
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, also known as DPEB, is a small molecule inhibitor that has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Unexpected Reaction Mechanisms : A study by Ledenyova et al. (2018) explored the unexpected reactions involving pyrazolo[5,1-c][1,2,4]triazine derivatives, highlighting the complexity of reactions these compounds can undergo and their potential in synthesizing novel chemical entities (Ledenyova et al., 2018).
Biological Evaluation : Saeed et al. (2015) reported on the synthesis and biological evaluation of benzamide derivatives, including studies on their potential biological applications. This research underscores the interest in such compounds for medicinal chemistry applications (Saeed et al., 2015).
Structural Characterization : The synthesis, X-ray structure characterization, and DFT calculations of antipyrine derivatives by Saeed et al. (2020) provide a detailed understanding of the intermolecular interactions in related compounds, essential for designing new materials and drugs (Saeed et al., 2020).
Antiviral Applications : Hebishy et al. (2020) described a new route to synthesize benzamide-based aminopyrazoles with remarkable activity against avian influenza, demonstrating the potential of such compounds in antiviral therapies (Hebishy et al., 2020).
Potential Applications
Anticancer and Anti-inflammatory Agents : Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the versatile potential applications of benzamide and pyrazole derivatives in developing new therapeutics (Küçükgüzel et al., 2013).
Antimicrobial Activity : Hassan (2013) explored the synthesis, antibacterial, and antifungal activity of new pyrazoline and pyrazole derivatives, pointing to their potential use in combating microbial infections (Hassan, 2013).
Propiedades
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-10-9-12(20-21(10)2)7-8-19-14(22)11-3-5-13(6-4-11)23-15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDOVDRQVQOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692023.png)
![5-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2692028.png)



![2-(4-fluorophenyl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2692032.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2692034.png)

![4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2692039.png)

